2-(2-Tert-butylphenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(2-Tert-butylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 2-tert-butylphenyl derivatives with difluoroethanamine under controlled conditions. One common method involves the use of Grignard reagents, where 2-tert-butylphenyl magnesium bromide reacts with difluoroethanamine to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoroethanamine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(2-Tert-butylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the difluoroethanamine moiety.
tert-Butyl isocyanide: Contains a tert-butyl group but differs in the functional group attached to the phenyl ring.
Uniqueness
2-(2-Tert-butylphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both the tert-butyl group and the difluoroethanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H17F2N |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(2-tert-butylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C12H17F2N/c1-11(2,3)9-6-4-5-7-10(9)12(13,14)8-15/h4-7H,8,15H2,1-3H3 |
InChI Key |
ZJEZKYBBVKPKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(CN)(F)F |
Origin of Product |
United States |
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